L-Guanosin

Übersicht

Beschreibung

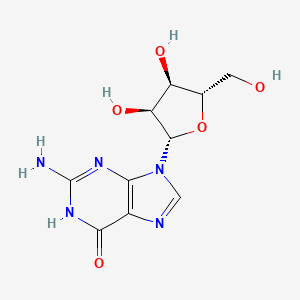

L-Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including nucleic acid synthesis, signal transduction, and cellular metabolism. L-Guanosine is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

L-Guanosine has been extensively studied for its neuroprotective properties. Research indicates that it can prevent glutamate-induced neurotoxicity, which is crucial in conditions like Alzheimer’s disease and traumatic brain injuries. In a study involving an Alzheimer’s murine model, L-Guanosine treatment significantly reduced behavioral and biochemical alterations caused by amyloid-beta (Aβ) peptides . This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Promotion of Neurogenesis

L-Guanosine has been shown to promote neuron-like differentiation in neuroblastoma cells and stimulate neurogenesis in animal models. In vitro studies demonstrated that L-Guanosine enhances neurite outgrowth in human neuroblastoma SH-SY5Y cells, with optimal effects observed at concentrations around 100 µM . Additionally, chronic administration in rat models led to increased numbers of differentiated neurons, indicating its role in supporting neural regeneration .

Antidepressant-Like Effects

Research highlights the antidepressant-like effects of L-Guanosine in animal models. It has been shown to mitigate anhedonic behaviors and improve mitochondrial function, suggesting a potential mechanism for its mood-enhancing properties .

Self-Assembly Properties

L-Guanosine and its derivatives exhibit unique self-assembly capabilities that are exploited in nanotechnology. They can form G-quartets and other supramolecular structures that are useful for designing functional materials . These structures can respond to environmental stimuli (e.g., pH, ionic strength), making them suitable for applications in drug delivery systems and biosensors.

Hydrogel Formation

L-Guanosine-derived hydrogels have emerged as promising materials for various applications, including tissue engineering and drug delivery. These hydrogels can be designed to be stimuli-responsive, providing controlled release of therapeutic agents . Their biocompatibility and ability to mimic the extracellular matrix make them ideal candidates for scaffolding in regenerative medicine.

Case Studies

Wirkmechanismus

Target of Action

L-Guanosine, a purine nucleoside, primarily targets the central nervous system (CNS). It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) - A1R, A2AR, A2BR, and A3R .

Mode of Action

L-Guanosine interacts with its targets, leading to various changes. The intracellular signaling pathways related to L-Guanosine effects were the first targets to be identified. It was shown that L-Guanosine’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . It also interacts with well-known membrane proteins in glutamatergic and adenosinergic systems .

Biochemical Pathways

L-Guanosine affects several biochemical pathways. It modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), and improves mitochondrial function . It also presents anti-inflammatory properties . L-Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .

Pharmacokinetics

It is known that l-guanosine is released in the brain under physiological conditions and even more during pathological events .

Result of Action

L-Guanosine exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo). It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . L-Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function . In vitro studies showed that L-Guanosine increases the number of neurons in culture and promotes neural stem cell proliferation and neuronal differentiation .

Biochemische Analyse

Biochemical Properties

L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates L-Guanosine to GMP. Additionally, L-Guanosine is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of L-Guanosine with these enzymes are critical for maintaining nucleotide pools within the cell .

Cellular Effects

L-Guanosine influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, L-Guanosine has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, L-Guanosine exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, L-Guanosine can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Guanosine can change over time due to its stability and degradation. Studies have shown that L-Guanosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to L-Guanosine has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Guanosine vary with different dosages in animal models. At low doses, L-Guanosine has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

L-Guanosine is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Transport and Distribution

Within cells, L-Guanosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of L-Guanosine into cells and its distribution to various cellular compartments. The localization and accumulation of L-Guanosine can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

L-Guanosine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, L-Guanosine can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Guanosin kann durch verschiedene Verfahren synthetisiert werden, darunter die chemische Synthese und die mikrobielle Fermentation. Ein üblicher synthetischer Weg beinhaltet die Reaktion von Guanin mit Ribose in Gegenwart eines sauren Katalysators, um die β-N9-glykosidische Bindung zu bilden . Eine andere Methode beinhaltet die Verwendung von Phosphoribosyltransferasen, um die Bildung von Guanosin aus Guanin und Ribose-5-phosphat zu katalysieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound basiert häufig auf der mikrobiellen Fermentation unter Verwendung gentechnisch veränderter Stämme von Escherichia coli. Diese Stämme sind optimiert, um den Purinsyntheseweg und andere relevante Enzyme zu überexprimieren, um die Guanosinproduktion zu steigern . Der Fermentationsprozess wird typischerweise in Fed-Batch-Reaktoren durchgeführt, um hohe Ausbeuten zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Guanosin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Beispielsweise kann es phosphoryliert werden, um Guanosinmonophosphat, cyclisches Guanosinmonophosphat, Guanosindiphosphat und Guanosintriphosphat zu bilden .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Substitution mit Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene phosphorylierte Derivate von Guanosin, die eine wesentliche Rolle bei der zellulären Signalübertragung und dem Stoffwechsel spielen .

Vergleich Mit ähnlichen Verbindungen

L-Guanosin ist unter den Purinnukleosiden aufgrund seiner spezifischen neuroprotektiven Eigenschaften und Interaktionen mit Adenosinrezeptoren einzigartig . Ähnliche Verbindungen umfassen:

Adenosin: Ein weiteres Purinnukleosid, das als Neuromodulator wirkt und neuroprotektive Wirkungen hat.

Inosin: Ein Purinnukleosid mit entzündungshemmenden und neuroprotektiven Eigenschaften.

Cytidin: Ein Pyrimidinnukleosid, das an der Nukleinsäuresynthese und dem Zellstoffwechsel beteiligt ist.

This compound sticht durch seine spezifischen Interaktionen mit Adenosinrezeptoren und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen hervor .

Biologische Aktivität

L-Guanosine, a purine nucleoside, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and cell differentiation. This article delves into the biological activity of L-Guanosine based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and implications for various health conditions.

L-Guanosine exerts its biological effects through several mechanisms:

- Neuromodulation : L-Guanosine interacts with glutamatergic and adenosinergic systems, influencing neurotransmitter dynamics. It has been shown to displace glutamate binding to its receptors, thus modulating synaptic transmission and potentially providing neuroprotective effects during excitotoxicity .

- Cell Differentiation : Research indicates that L-Guanosine promotes neuron-like differentiation in neuroblastoma cells (SH-SY5Y) in a concentration-dependent manner. This effect is primarily mediated through extracellular actions rather than adenosine receptor activation .

- Neuroprotection : L-Guanosine has been implicated in protective responses against neurodegenerative conditions. In animal models, it has demonstrated the ability to enhance glutamate uptake and reduce neuronal damage following ischemic events .

Therapeutic Potential

L-Guanosine's therapeutic implications are significant across various domains:

- Neurodegenerative Diseases : Studies suggest that L-Guanosine may offer protective benefits in conditions such as Parkinson's disease and ischemic brain injury. Its administration has been linked to improved outcomes in models of brain ischemia, enhancing neuronal survival and function .

- Antidepressant Effects : Recent findings indicate that L-Guanosine can elicit rapid antidepressant-like effects akin to those observed with ketamine, suggesting its potential as a treatment for mood disorders .

- Cancer Therapy : L-Guanosine also shows promise in oncology; it has been reported to inhibit the proliferation of certain cancer cell lines, such as human breast cancer cells (SKBR-3), indicating a potential role in cancer treatment strategies .

Research Findings

The following table summarizes key studies investigating the biological activity of L-Guanosine:

| Study | Findings | Methodology |

|---|---|---|

| Lanznaster et al. (2016) | Demonstrated neuroprotective effects in models of brain ischemia | In vivo studies on rats |

| Su et al. (2009) | Stimulated neurogenesis in Parkinson's disease models | Animal studies |

| Bettio et al. (2016) | Increased differentiated neurons in mouse hippocampus | Chronic administration studies |

| Naliwaiko et al. (2008) | Promoted differentiation and inhibited motility in melanoma cells | Cell culture experiments |

Case Studies

- Neuroprotection in Ischemia : In a study involving neonatal rats subjected to hypoxia-ischemia, pre-treatment with L-Guanosine significantly improved glutamate uptake post-injury, suggesting its role in mitigating excitotoxic damage .

- Differentiation of Neuroblastoma Cells : A detailed investigation revealed that adding L-Guanosine to SH-SY5Y cell cultures led to neuron-like differentiation, mediated by signaling pathways independent of adenosine receptors but influenced by protein kinase C .

Eigenschaften

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.